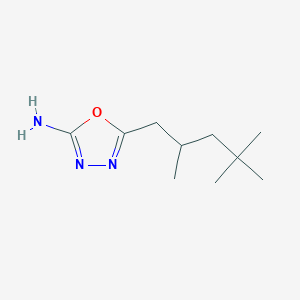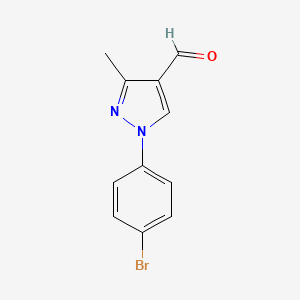
1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
“1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-bromophenyl group, a methyl group, and a carbaldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The 4-bromophenyl group, the methyl group, and the carbaldehyde group would be attached to different positions on this ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions . The pyrazole ring might participate in various reactions, including electrophilic substitution, nucleophilic substitution, and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of the bromine atom, the aromatic pyrazole and phenyl rings, and the polar carbaldehyde group would influence properties like solubility, melting point, boiling point, and reactivity .
Aplicaciones Científicas De Investigación
Overview of Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including compounds like 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, have attracted considerable attention in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The pyrazole moiety, being a pharmacophore, plays a crucial role in the structure of many biologically active compounds. It serves as an interesting template for combinatorial as well as medicinal chemistry, offering extensive opportunities for the development of novel therapeutic agents (Dar & Shamsuzzaman, 2015).
Pyrazole-Based Heterocycles in Drug Discovery
The unique reactivity of pyrazole-based compounds makes them valuable scaffolds for the synthesis of a variety of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. This versatility is crucial in drug discovery, where the development of new molecules with potential therapeutic applications is of paramount importance. The synthesis of these heterocycles often involves reactions under mild conditions, enabling the creation of complex molecules with significant biological activity (Gomaa & Ali, 2020).
Synthetic Approaches and Biological Activities
Research has demonstrated the efficacy of various synthetic approaches for creating pyrazole derivatives, highlighting their potential in addressing a wide array of health conditions. The exploration of these synthetic strategies, alongside the evaluation of the biological activities of pyrazole derivatives, underscores the compound's versatility and potential as a base for developing new drugs with lesser side effects. This ongoing research supports the continued interest in pyrazole derivatives as a significant area of study within pharmaceutical chemistry, aiming at the discovery of new drug candidates with improved therapeutic profiles (Ganguly & Jacob, 2017).
Safety and Hazards
Direcciones Futuras
Given the wide range of biological activities exhibited by pyrazole derivatives, “1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” could be a potential candidate for further study in medicinal chemistry . Future research could explore its synthesis, properties, and potential biological activities in more detail.
Mecanismo De Acción
Target of action
Pyrazoles, which is the class of compounds that “1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” belongs to, are known to interact with various biological targets. For instance, some pyrazoles have been found to inhibit the activity of enzymes like acetylcholinesterase .
Mode of action
The mode of action of pyrazoles can vary greatly depending on their specific structure and the target they interact with. Some pyrazoles can inhibit enzyme activity, while others might interact with cell receptors or other cellular components .
Biochemical pathways
Pyrazoles can affect various biochemical pathways. For example, some pyrazoles have been found to affect the production of reactive oxygen species, which are involved in many cellular processes and can contribute to oxidative stress .
Result of action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Some pyrazoles, for example, have been found to have antimicrobial, anti-inflammatory, and antitumor activities .
Análisis Bioquímico
Biochemical Properties
1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting normal nerve impulse transmission. Additionally, this compound has been reported to interact with reactive oxygen species (ROS), influencing oxidative stress levels within cells .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis . It also affects the expression of genes related to oxidative stress response and inflammation. Furthermore, this compound can alter cellular metabolism by impacting the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, potentially altering its biological activity. Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged inhibition of acetylcholinesterase activity and persistent modulation of oxidative stress levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and mitochondria . The localization and accumulation of this compound can impact its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTUVPUCFDKEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)
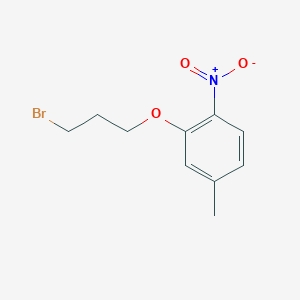
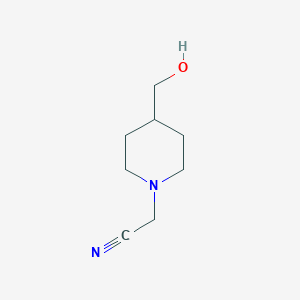
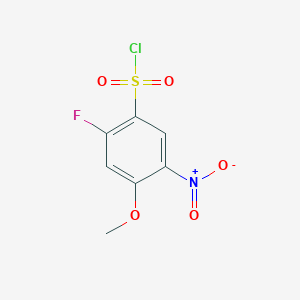
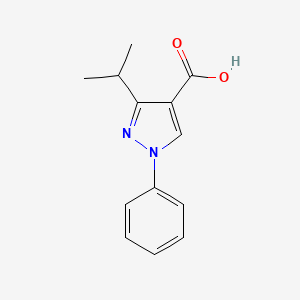
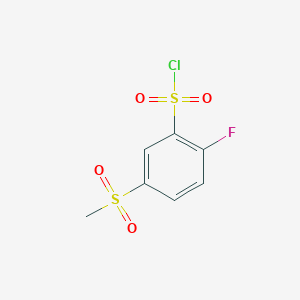
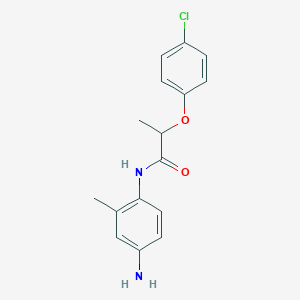


![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)

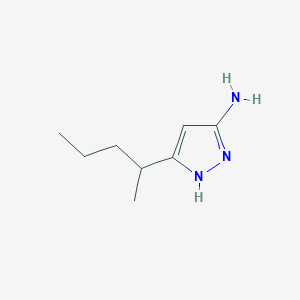
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)
